molecular formula C16H15N3O5S2 B2718271 (Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide CAS No. 895455-79-5

(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide

Cat. No. B2718271
CAS RN: 895455-79-5
M. Wt: 393.43
InChI Key: HYLKFCWUQYZSSN-MSUUIHNZSA-N
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Description

The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . The presence of the nitro group and the carboxamide group suggests that it might have potential biological activity .


Molecular Structure Analysis

The compound contains a benzo[d]thiazole core, which is a fused ring system containing a benzene ring and a thiazole ring . The ethyl, dimethoxy, nitro, and carboxamide groups are all substituents on this core .


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, benzo[d]thiazole derivatives are known to participate in a variety of chemical reactions. The presence of the nitro group and the carboxamide group could potentially make it a participant in redox reactions and nucleophilic acyl substitution reactions, respectively .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of related compounds have been explored in various studies. For instance, the synthesis of ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate and its derivatives has been investigated, providing insights into the structural and chemical properties of these compounds (Spoorthy et al., 2021).

Antimicrobial Properties

  • Several studies have focused on the antimicrobial properties of related thiazolide compounds. For example, research on the synthesis and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones has shown promising antibacterial activities (Palkar et al., 2017).

Antiparasitic and Antiviral Activities

  • The thiazolide class, to which the compound is related, has been shown to have a broad spectrum of activities against various parasites and viruses. This includes activities against protozoan parasites, bacteria, and viruses (Hemphill et al., 2007).

Photoluminescent Properties

  • Research has also been conducted on the photoluminescent properties of related compounds, such as 3,4-ethylenedioxythiophene derivatives. These studies contribute to the understanding of the photophysical characteristics of such compounds (Pepitone et al., 2003).

Applications in Cancer Research

  • The potential anticancer properties of thiazolide derivatives have been explored, with studies focusing on compounds like 4-thiazolidinone derivatives. These investigations contribute to the understanding of their potential role in cancer treatment (Deep et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Benzo[d]thiazole derivatives have been studied for their anticancer and antibacterial activities .

Future Directions

The study of benzo[d]thiazole derivatives is a promising area of research, particularly in the development of new pharmaceuticals . This specific compound, with its unique combination of functional groups, could be an interesting subject for future study.

properties

IUPAC Name

N-(3-ethyl-5,6-dimethoxy-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5S2/c1-4-18-9-7-10(23-2)11(24-3)8-13(9)26-16(18)17-15(20)12-5-6-14(25-12)19(21)22/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLKFCWUQYZSSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide

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